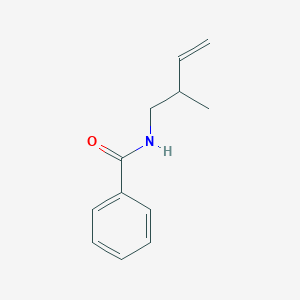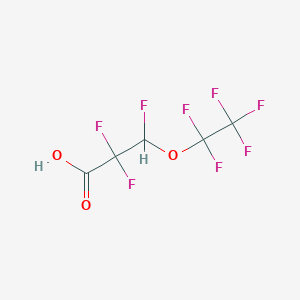
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid is a perfluorinated compound characterized by the presence of multiple fluorine atoms attached to its carbon backbone. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid typically involves the reaction of trifluoroacetic acid with pentafluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield the desired acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its exceptional chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s fluorinated nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it can interact with specific protein targets, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
- Hexafluoropropylene oxide dimer acid
- Perfluorooctanoic acid
Comparison: Compared to these similar compounds, 2,2,3-Trifluoro-3-(pentafluoroethoxy)propanoic acid exhibits unique properties such as a higher degree of fluorination and distinct reactivity patterns. Its enhanced thermal stability and resistance to degradation make it particularly valuable in applications requiring extreme conditions.
Eigenschaften
CAS-Nummer |
919005-13-3 |
|---|---|
Molekularformel |
CF3CF2OCFHCF2COOH C5H2F8O3 |
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
2,2,3-trifluoro-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)16-5(12,13)4(9,10)11/h1H,(H,14,15) |
InChI-Schlüssel |
XEZRGPDPHQWFHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)(F)F)(OC(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
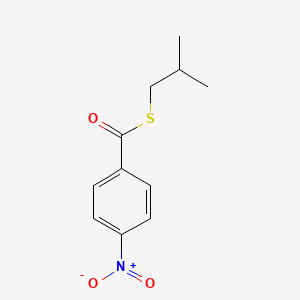

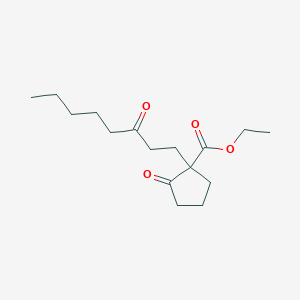

![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
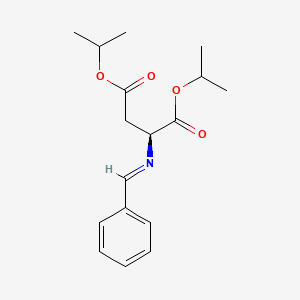
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
